Cas no 2138544-56-4 (5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine)

5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine structure
2138544-56-4 structure
Product Name:5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine
CAS No:2138544-56-4
MF:C12H15N3O4S
MW:297.330201387405
CID:5956989
PubChem ID:165847496
Update Time:2025-07-17

5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine
    • EN300-1169281
    • 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
    • 2138544-56-4
    • Inchi: 1S/C12H15N3O4S/c13-11-7-14(8-12(11)5-6-12)20(18,19)10-4-2-1-3-9(10)15(16)17/h1-4,11H,5-8,13H2
    • InChI Key: YKVBCRZWYUHNAT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CC(C2(C1)CC2)N)(=O)=O

Computed Properties

  • Exact Mass: 297.07832714g/mol
  • Monoisotopic Mass: 297.07832714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 118Ų

5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1169281-0.05g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
0.05g
$624.0 2023-06-08
Enamine
EN300-1169281-0.1g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
0.1g
$653.0 2023-06-08
Enamine
EN300-1169281-0.25g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
0.25g
$683.0 2023-06-08
Enamine
EN300-1169281-0.5g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
0.5g
$713.0 2023-06-08
Enamine
EN300-1169281-1.0g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
1g
$743.0 2023-06-08
Enamine
EN300-1169281-2.5g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
2.5g
$1454.0 2023-06-08
Enamine
EN300-1169281-5.0g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
5g
$2152.0 2023-06-08
Enamine
EN300-1169281-10.0g
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
10g
$3191.0 2023-06-08
Enamine
EN300-1169281-50mg
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
50mg
$707.0 2023-10-03
Enamine
EN300-1169281-100mg
5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine
2138544-56-4
100mg
$741.0 2023-10-03

Additional information on 5-(2-nitrobenzenesulfonyl)-5-azaspiro2.4heptan-7-amine

Comprehensive Overview of 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine (CAS No. 2138544-56-4)

The compound 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine (CAS No. 2138544-56-4) is a specialized organic molecule featuring a unique spirocyclic structure combined with a nitrobenzenesulfonyl group. This chemical entity has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for novel bioactive molecules. The azaspiro[2.4]heptane core provides a rigid three-dimensional framework, which is highly desirable in drug discovery for improving target selectivity and metabolic stability.

In recent years, the demand for spirocyclic compounds like 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine has surged, driven by their applications in developing kinase inhibitors and GPCR modulators. Researchers are particularly interested in its nitrobenzenesulfonyl moiety, which can serve as a versatile protecting group or a pharmacophore in medicinal chemistry. The compound's CAS No. 2138544-56-4 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.

From a synthetic perspective, the preparation of 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine involves multi-step organic transformations, often starting from readily available spirocyclic precursors. The nitro group in the benzenesulfonyl segment offers opportunities for further functionalization, making it a valuable intermediate in combinatorial chemistry. Its molecular weight and LogP values suggest favorable drug-like properties, aligning with current trends in fragment-based drug design.

Environmental and regulatory considerations are also critical when working with 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine. While not classified as hazardous, proper handling protocols should be followed due to the potential reactivity of the nitro and sulfonyl functionalities. The compound's stability under various pH conditions is a common query among researchers, with studies indicating optimal storage in anhydrous environments at controlled temperatures.

In the context of AI-driven drug discovery, CAS No. 2138544-56-4 has emerged as a test case for predictive algorithms evaluating spirocycle reactivity. Machine learning models trained on similar nitroaromatic systems can potentially accelerate the optimization of this scaffold for specific biological targets. This intersection of computational chemistry and experimental validation represents a hot topic in contemporary literature.

The patent landscape surrounding 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine reveals growing intellectual property activity, particularly in areas of central nervous system therapeutics and antimicrobial agents. Its structural features enable diverse binding modes with biological macromolecules, explaining the broad therapeutic potential being explored. Analytical characterization typically involves advanced techniques like LC-MS and 2D NMR, which are essential for quality control in research applications.

Supply chain dynamics for CAS No. 2138544-56-4 reflect the compound's niche status, with limited commercial availability driving interest in custom synthesis routes. This scarcity has prompted investigations into greener synthetic methodologies, aligning with the pharmaceutical industry's emphasis on sustainable chemistry. The azaspiro[2.4]heptane core's synthetic challenges remain an active area of methodological development in organic chemistry.

Future research directions for 5-(2-nitrobenzenesulfonyl)-5-azaspiro[2.4]heptan-7-amine may explore its utility in PROTAC technology or as a scaffold for covalent inhibitors. The compound's structural complexity offers multiple vectors for diversification, making it a compelling subject for structure-activity relationship studies. As the scientific community continues to unravel the potential of spirocyclic architectures, this particular molecule stands as an exemplary case study in rational molecular design.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd